I-128 Exhibits Sub-Picomolar Potency at GLP-1 Receptor, Exceeding Clinical Peptide Agonists
I-128 demonstrates GLP-1 receptor agonist activity with an EC50 of 0.0122 nM (12.2 pM) in cAMP accumulation assays [1]. In cross-study comparison using similar cAMP-based functional assays, this potency exceeds that of semaglutide (EC50 = 0.038 ± 0.008 nM) and liraglutide (EC50 = 0.11 ± 0.01 nM) [2][3].
| Evidence Dimension | GLP-1 receptor agonist potency |
|---|---|
| Target Compound Data | EC50 = 0.0122 nM (12.2 pM) |
| Comparator Or Baseline | Semaglutide EC50 = 0.038 nM; Liraglutide EC50 = 0.11 nM |
| Quantified Difference | 3.1-fold more potent than semaglutide; 9.0-fold more potent than liraglutide |
| Conditions | cAMP accumulation assay; cell-based GLP-1R functional assay (cross-study comparable methodology) |
Why This Matters
Sub-picomolar potency enables lower working concentrations in vitro, reducing potential off-target effects and conserving compound consumption during prolonged experimental campaigns.
- [1] Kitamura FY, et al. Fused ring compound having GLP-1 receptor agonist effect. WO2024063143A1, 2024. View Source
- [2] Lau J, et al. Discovery of the once-weekly glucagon-like peptide-1 (GLP-1) analogue semaglutide. J Med Chem, 2015; 58(18): 7370–7380. View Source
- [3] Knudsen LB, et al. Potent derivatives of glucagon-like peptide-1 with pharmacokinetic properties suitable for once daily administration. J Med Chem, 2000; 43(9): 1664–1669. View Source
